-(Bromomethyl)aniline is a versatile building block for the synthesis of various bioactive molecules, including:
The unique properties of 2-(Bromomethyl)aniline, such as its reactivity and ability to form bonds with various functional groups, make it suitable for applications in material science research:
2-(Bromomethyl)aniline is an organic compound characterized by the presence of a bromomethyl group attached to an aniline structure. Its chemical formula is , and it features a bromine atom bonded to a carbon that is further connected to an amino group (). This compound is part of a larger class of aromatic amines, which are known for their diverse applications in organic synthesis and medicinal chemistry.
The compound's structure can be represented as follows:
textBr | C6H4-NH2
Here, the bromomethyl group is attached to the benzene ring at the second position relative to the amino group, which influences its reactivity and interaction with other chemical species.
The synthesis of 2-(Bromomethyl)aniline can be achieved through several methods:
2-(Bromomethyl)aniline serves as an important intermediate in organic synthesis. Its applications include:
Research on interaction studies involving 2-(Bromomethyl)aniline primarily focuses on its reactivity with nucleophiles and electrophiles during substitution reactions. These studies help elucidate its potential roles in drug development and materials science by understanding how it interacts with biological systems or other chemical entities.
Several compounds share structural similarities with 2-(Bromomethyl)aniline, each exhibiting unique properties:
Compound Name | Structure | Key Characteristics |
---|---|---|
4-(Bromomethyl)aniline | 4-Bromomethyl Aniline | Similar reactivity but different positional substitution effects due to para orientation. |
2-(Chloromethyl)aniline | 2-Chloromethyl Aniline | Exhibits different electrophilic substitution patterns due to chlorine's electronegativity compared to bromine. |
3-(Bromomethyl)aniline | 3-Bromomethyl Aniline | Reactivity influenced by the positioning of substituents affecting electronic properties. |
The uniqueness of 2-(Bromomethyl)aniline lies in its specific electronic characteristics derived from both the amino and bromomethyl substituents, which influence its reactivity profile compared to other similar compounds.
Proton set | Typical δ/ppm (CDCl₃, 400 MHz) | Multiplicity | J/Hz | Interpretation | Source |
---|---|---|---|---|---|
Benzylic CH₂Br | 4.40–4.55 [1] | singlet | — | Strong deshielding by bromine; diagnostic for bromomethyl | 24 |
NH₂ | 3.50–3.80 (br) [2] | broad s | — | Rapid exchange; collapses with D₂O | 140 |
Ar–H (H-3, H-4, H-5) | 6.95–7.52 [1] | m | 7.3–8.0 | Ortho/meta couplings typical of a 1,2-disubstituted ring | 24 |
Ar–H (H-6, weakest shielding) | 7.55-7.65 [1] | dd | 1.5, 8.2 | Most downfield due to proximity to NH₂ & Br | 24 |
Integration pattern: 2 H (NH₂), 2 H (CH₂), 4 H (aromatic) → 8 H total, matching C₇H₈BrN composition.
Carbon | δ/ppm (CDCl₃, 100 MHz) | Comment | Source |
---|---|---|---|
CH₂Br | 34–36 [1] | Large down-field shift from electronegative bromine | 24 |
C-1 (C-NH₂) | 145.0–146.5 [1] | ipso carbon bearing –NH₂ | 24 |
C-2 (C-CH₂Br) | 138.0–139.5 [1] | ipso carbon bearing –CH₂Br | 24 |
Remaining aromatic C | 115–131 [1] | Substituent-dependent | 24 |
Heteronuclear correlations: HSQC confirms CH₂Br-¹H/¹³C pair; HMBC links CH₂Br protons to C-2 and ring carbons, solidifying regiochemistry.
The four aromatic protons form an ABMX pattern. Ortho coupling constants (Jₒ ≈ 7.8 Hz) and meta couplings (Jₘ ≈ 1.6 Hz) are consistent with the 1,2-disubstituted framework. The characteristic singlet for CH₂Br, lacking vicinal partners, readily distinguishes 2-(Bromomethyl)aniline from other bromomethyl anilines where benzylic protons are diastereotopic and split.
Band position/cm⁻¹ | Assignment | Intensity | Diagnostic value | Source |
---|---|---|---|---|
3,400–3,350 | ν(N–H) symmetric + asymmetric | medium, broad | Primary amine stretch, confirms –NH₂ | 24 |
3,060 | ν(C–H) aromatic | medium | Aromatic framework | 24 |
2,930, 2,850 | ν(C–H) aliphatic | weak | Benzylic CH₂ | 24 |
1,620 | δ(N–H) bend | medium | Couples with aromatic ring | 24 |
1,580–1,520 | ν(C=C) + ν(C–N) | strong | Conjugated amine ring system | 21 |
745–655 | ν(C–Br) stretch | strong (IR), intense (Raman) | Halogen fingerprint for aryl–Br | 21 |
Raman intensifies C–Br stretching (≈ 690 cm⁻¹) and ring breathing modes (≈ 1,004 cm⁻¹), aiding in differentiation from chloro- or fluoro-analogues whose ν(C–X) positions shift ≥ 40 cm⁻¹ higher [3].
Electron-impact (70 eV) mass spectrum [4]
m/z | Relative intensity | Fragment assigned | Rational loss | |
---|---|---|---|---|
186 / 184 | 100 / 96 | M⁺· (⁷⁹Br / ⁸¹Br) | Molecular ion (Br isotope doublet 1:1) | 129 |
171 / 169 | 62 | [M – CH₃]⁺· | α-cleavage of benzylic CH₂ | 129 |
156 / 154 | 55 | [M – Br]⁺· | Loss of bromine radical | 129 |
107 | 38 | C₆H₅NH₂⁺· | Rearrangement → aniline cation | 134 |
92 | 22 | C₇H₆⁺ | Tropylium ion (ring contraction) | 134 |
The prominent isotope pair at m/z 186/184 unambiguously signals one bromine atom. Fragmentation pathways mirror those of other ortho-bromomethyl aromatics, dominated by α-cleavage and tropylium formation.
λ_max / nm (ε ×10³ L mol⁻¹ cm⁻¹) | Transition | Solvent | Comment | Source |
---|---|---|---|---|
203 (27) | π → π* ring | MeOH | Intense benzene-like band | 24 |
254 (5.8) | π → π* (ring + NH₂) | MeOH | Bathochromic shift vs. aniline due to –CH₂Br inductive effect | 24 |
300 (shoulder, 1.2) | n → π* (NH₂ lone pair → ring) | MeOH | Low-intensity tail into near-UV | 24 |
Substituent interplay (electron-donating NH₂ vs. electron-withdrawing bromomethyl) narrows the HOMO–LUMO gap slightly relative to aniline, producing the observed ~3-nm red-shift in λ_max.
Technique | Most diagnostic signal(s) | Structural insight | Reference |
---|---|---|---|
¹H NMR | CH₂Br singlet at ≈ 4.5 ppm | Confirms benzylic bromine | 24 |
¹³C NMR | CH₂Br carbon at ≈ 35 ppm | Benzylic carbon attached to Br | 24 |
IR | ν(C–Br) 745–655 cm⁻¹ | Presence of aryl bromide | 21 |
Raman | Strong 690 cm⁻¹ band | Enhances C–Br detection | 21 |
MS | 1:1 doublet at m/z 186/184 | Single bromine atom | 129 |
UV-Vis | λ_max 254 nm | Conjugated ring perturbed by NH₂/CH₂Br | 24 |
Regio-diagnosis within bromomethyl aniline isomers
Reactive monitoring by ⁷⁹Br NMR
Quantitative purity via qNMR
Photostability indicator